molecular formula C14H17BN2O3 B11755314 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)quinazolin-4(3H)-one

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)quinazolin-4(3H)-one

Cat. No.: B11755314
M. Wt: 272.11 g/mol
InChI Key: PTVXSVSAFQKRIZ-UHFFFAOYSA-N
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Description

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)quinazolin-4(3H)-one: is an organic compound that features a quinazolinone core substituted with a dioxaborolane group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)quinazolin-4(3H)-one typically involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or its equivalents.

    Introduction of the Dioxaborolane Group: The dioxaborolane moiety is introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid or ester as the coupling partner.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, forming boronic acids or borate esters.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to dihydroquinazolinone derivatives.

    Substitution: The dioxaborolane group can participate in various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like alkyl halides are typically used.

Major Products:

    Oxidation: Boronic acids or borate esters.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Halogenated or alkylated quinazolinone derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.

Biology:

    Drug Development:

Medicine:

    Anticancer Agents: Quinazolinone derivatives have shown potential as anticancer agents, and the boron-containing group may improve the compound’s ability to target cancer cells.

Industry:

    Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)quinazolin-4(3H)-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinazolinone core. The dioxaborolane group may enhance the compound’s binding affinity and selectivity by forming reversible covalent bonds with target proteins.

Comparison with Similar Compounds

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid

Comparison:

  • Uniqueness: The presence of the quinazolinone core in 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)quinazolin-4(3H)-one distinguishes it from other dioxaborolane-containing compounds. This core structure imparts unique biological and chemical properties, making it a valuable scaffold for drug development and materials science.
  • Applications: While similar compounds may be used in catalysis or materials science, the specific combination of the quinazolinone core and dioxaborolane group in this compound offers distinct advantages in medicinal chemistry and drug development.

Properties

Molecular Formula

C14H17BN2O3

Molecular Weight

272.11 g/mol

IUPAC Name

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-quinazolin-4-one

InChI

InChI=1S/C14H17BN2O3/c1-13(2)14(3,4)20-15(19-13)9-5-6-10-11(7-9)16-8-17-12(10)18/h5-8H,1-4H3,(H,16,17,18)

InChI Key

PTVXSVSAFQKRIZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=O)NC=N3

Origin of Product

United States

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